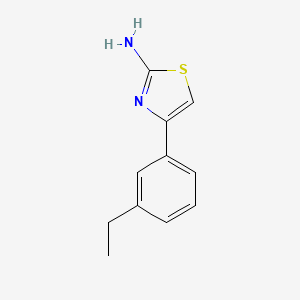
2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid is an organic compound with a complex structure that includes a methoxycarbonyl group, a methyl group, and a phenoxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methylphenol and methyl chloroformate.
Esterification: 3-methylphenol is reacted with methyl chloroformate in the presence of a base such as pyridine to form 4-(methoxycarbonyl)-3-methylphenol.
Etherification: The intermediate 4-(methoxycarbonyl)-3-methylphenol is then reacted with chloroacetic acid in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Key considerations include:
Reaction Optimization: Ensuring high yield and purity through optimized reaction conditions such as temperature, solvent choice, and reaction time.
Purification: Techniques such as recrystallization or chromatography may be employed to purify the final product.
Safety and Environmental Concerns: Proper handling of reagents and waste management to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: 2-(4-(Carboxy)-3-methylphenoxy)acetic acid.
Reduction: 2-(4-(Hydroxymethyl)-3-methylphenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceuticals.
Medicine: Investigated for its potential as a drug candidate due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid exerts its effects depends on its application. In a biological context, it may interact with specific enzymes or receptors, altering biochemical pathways. The methoxycarbonyl group can act as a prodrug moiety, which is metabolized in vivo to release the active drug.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Carboxy-3-methylphenoxy)acetic acid: Similar structure but with a carboxy group instead of a methoxycarbonyl group.
2-(4-Hydroxymethyl-3-methylphenoxy)acetic acid: Similar structure but with a hydroxymethyl group instead of a methoxycarbonyl group.
Uniqueness
2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and biological activity. This functional group can be modified to tailor the compound’s properties for specific applications.
Eigenschaften
IUPAC Name |
2-(4-methoxycarbonyl-3-methylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-7-5-8(16-6-10(12)13)3-4-9(7)11(14)15-2/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIPBWAPQKBQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Piperazine, 1-[4-[3-(1-piperidinyl)propoxy]benzoyl]-, dihydrochloride](/img/structure/B8068182.png)
![tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B8068195.png)
![1-cyclopenta[c]pyran-1-ylpropan-2-amine;hydrochloride](/img/structure/B8068214.png)






![2-(Prop-2-yn-1-yl)bicyclo[2.2.1]heptane](/img/structure/B8068262.png)


amine](/img/structure/B8068272.png)
